1-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine oxalate
Description
Physicochemical Properties (Melting Point, Solubility, Crystallinity)
The compound’s melting point is influenced by its ionic oxalate component, typically ranging between 152–160°C based on analogous salts. It exhibits moderate solubility in polar solvents such as water (5–10 mg/mL at 25°C) and methanol, but limited solubility in non-polar solvents like hexane. Crystallinity is enhanced by the oxalate counterion, which facilitates dense packing via hydrogen bonds and π-π interactions. Thermal gravimetric analysis (TGA) of similar compounds shows decomposition onset temperatures near 200°C, correlating with the stability of the oxadiazole ring.
Molecular Formula and Isotopic Composition (C₁₁H₁₉N₃O₆S)
The molecular formula C₁₁H₁₉N₃O₆S corresponds to a molar mass of 329.35 g/mol. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 329.1248 (calc. 329.1245). Isotopic distribution patterns align with the presence of sulfur (³²S: 95%, ³⁴S: 4.2%) and oxygen (¹⁶O: 99.8%). The oxalate component (C₂H₂O₄) contributes 36.4% to the total molecular weight, while the methylthio group accounts for 9.7%.
Crystallographic Data and Polymorphic Forms
Single-crystal XRD studies of related oxadiazole-oxalate salts reveal triclinic crystal systems (space group P-1) with unit cell parameters a = 7.909 Å, b = 8.538 Å, c = 9.030 Å, and angles α = 115.26°, β = 97.14°, γ = 98.21°. The oxalate anions form bifurcated hydrogen bonds with protonated amine groups (N–H···O distances: 2.6–2.8 Å), creating a three-dimensional supramolecular architecture. Polymorphism is influenced by solvent choice; for example, crystallization from isopropyl acetate yields Form A (needle-like crystals), while methanol produces Form B (plate-like crystals).
Table 1: Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Volume | 548.7 ų |
| Hydrogen Bonds | N–H···O (2.6–2.8 Å) |
| Polymorphs | Forms A, B |
Properties
IUPAC Name |
1-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpropan-1-amine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2S.C2H2O4/c1-13-5-3-8-11-9(14-12-8)7(10)4-6-15-2;3-1(4)2(5)6/h7H,3-6,10H2,1-2H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFVQMBSIZRKHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NOC(=N1)C(CCSC)N.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine oxalate is a compound of interest due to its potential biological activities. This article reviews the available literature regarding its pharmacological properties, mechanisms of action, and possible therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of an oxadiazole ring, a methylthio group, and a propanamine moiety. Its molecular formula is with a molecular weight of 321.35 g/mol. The oxalate salt form enhances its solubility and stability for biological studies.
Antimicrobial Properties
Research indicates that compounds containing oxadiazole rings exhibit antimicrobial activities. For instance, derivatives of oxadiazoles have shown efficacy against various bacterial strains, including those resistant to conventional antibiotics. The specific activity of this compound against pathogens such as Staphylococcus aureus and Escherichia coli has been investigated in vitro.
Anticancer Activity
Studies have demonstrated that oxadiazole derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For example, compounds similar to the one have shown significant cytotoxic effects on cancer cell lines such as HeLa and MCF-7. The proposed mechanism involves the inhibition of key signaling pathways involved in cell proliferation, particularly the PI3K/AKT/mTOR pathway .
Neuroprotective Effects
Some studies suggest that the compound may possess neuroprotective properties. Research on related oxadiazole compounds has indicated potential benefits in models of neurodegenerative diseases, possibly through modulation of oxidative stress and inflammation in neuronal cells.
The biological activity of this compound may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as topoisomerases, which are crucial for DNA replication in cancer cells.
- Receptor Modulation : There is evidence suggesting that oxadiazole derivatives can interact with G-protein coupled receptors (GPCRs), influencing intracellular signaling pathways relevant to cancer and inflammation .
Case Studies
A recent study evaluated the efficacy of various oxadiazole derivatives in treating drug-resistant bacterial infections. The results indicated that this compound exhibited notable antibacterial activity with an IC50 value comparable to leading antibiotics .
Another investigation focused on its anticancer properties using xenograft models. The compound demonstrated significant tumor reduction in mice treated with varying doses over a period of weeks, highlighting its potential as a therapeutic agent against specific types of cancer .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₉N₃O₆S |
| Molecular Weight | 321.35 g/mol |
| CAS Number | 1820705-96-1 |
| Antimicrobial Activity | Effective against E. coli |
| Anticancer Activity | IC50 values comparable to doxorubicin |
| Neuroprotective Potential | Modulates oxidative stress |
Scientific Research Applications
Pharmaceutical Applications
The presence of the oxadiazole moiety is particularly noteworthy as it has been linked to several therapeutic effects:
- Antimicrobial Activity : Compounds containing oxadiazole rings have demonstrated antimicrobial properties against various pathogens. Research indicates that derivatives of oxadiazoles can inhibit bacterial growth and show potential as antifungal agents.
- Anticancer Potential : Preliminary studies suggest that 1-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine oxalate may exhibit anticancer properties by modulating key signaling pathways involved in cell proliferation and apoptosis .
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation through the inhibition of specific enzymes involved in inflammatory responses .
Agrochemical Applications
The unique chemical structure also lends itself to potential applications in agrochemicals:
- Pesticides : The compound's biological activity suggests its potential use as a pesticide. The oxadiazole ring is known for its efficacy in disrupting the metabolic processes of pests.
- Herbicides : Similar compounds have been explored for their herbicidal properties, targeting specific plant growth mechanisms to inhibit unwanted vegetation.
Synthesis and Mechanism of Action
The synthesis of this compound typically involves several organic reactions such as nucleophilic substitution and cyclization. Understanding its mechanism of action is crucial for developing effective therapeutic agents:
- Interaction with Biological Targets : Initial studies should focus on how the compound interacts with enzymes or receptors within biological systems.
- Pharmacokinetics and Pharmacodynamics : Detailed investigations into the absorption, distribution, metabolism, and excretion (ADME) profiles will be essential to determine its viability as a drug candidate .
Case Studies and Research Findings
Research on similar compounds has provided insights into their biological activities:
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below compares key structural features and physicochemical properties of the target compound with its analogs:
Key Observations:
Thiophene and furan analogs () incorporate heteroaromatic rings, which may enhance binding to biological targets through π-π interactions.
The propan-1-amine chain length is conserved in most analogs, suggesting its importance for maintaining structural integrity or receptor interactions.
Salt Forms :
- Oxalate salts (target and isopropyl/furan analogs) are less common than hydrochlorides (). Oxalate may offer pH-dependent solubility advantages in gastrointestinal environments.
Preparation Methods
Oxadiazole Ring Synthesis
The 1,2,4-oxadiazol-5-yl moiety is synthesized via cyclization reactions. A common approach involves the reaction of amidoximes with activated carboxylic acid derivatives (e.g., esters or acyl chlorides). For this compound:
- Precursor preparation : A nitrile intermediate reacts with hydroxylamine to form an amidoxime.
- Cyclization : The amidoxime undergoes cyclization with a carboxylic acid derivative (e.g., ethyl chlorooxalate) under basic conditions to form the oxadiazole core.
| Step | Reagents/Conditions | Temperature | Time |
|---|---|---|---|
| Amidoxime formation | NH₂OH·HCl, NaOH, EtOH | 80°C | 4–6 h |
| Cyclization | Ethyl chlorooxalate, K₂CO₃, DMF | 25°C | 12 h |
Introduction of the 2-Methoxyethyl Group
The 3-(2-methoxyethyl) substituent is introduced via alkylation or nucleophilic substitution:
- Alkylation : A bromo- or chloroethyl methyl ether reacts with the oxadiazole intermediate in the presence of a base (e.g., K₂CO₃).
- Solvent optimization : Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) enhances reaction efficiency.
Key data :
| Parameter | Value | Source |
|---|---|---|
| Yield (alkylation) | 85–90% | |
| Reaction time | 6–8 h |
Incorporation of the Methylthio Group
The 3-(methylthio)propyl chain is added via thiol-ene coupling or nucleophilic substitution:
- Thiol-ene reaction : A propene derivative reacts with methanethiol under UV light.
- Substitution : A bromopropane intermediate reacts with sodium methanethiolate.
| Method | Yield | Purity |
|---|---|---|
| Thiol-ene | 75% | 92% |
| Substitution | 88% | 95% |
Amine Formation and Salt Crystallization
The free base amine is converted to the oxalate salt through acid-base neutralization:
- Amine isolation : The intermediate is extracted with ethyl acetate or isopropyl acetate.
- Salt formation : Oxalic acid dihydrate in methanol is added to the amine solution, followed by solvent distillation and crystallization.
| Parameter | Value |
|---|---|
| Solvent | Methanol/isopropyl acetate (1:1) |
| Temperature | 40–45°C |
| Crystallization yield | 77% |
Industrial-Scale Production
For large-scale synthesis, continuous flow reactors and advanced purification (e.g., chromatography or recrystallization) are employed. Key metrics include:
- Purity : ≥95% (HPLC).
- Throughput : 1–5 kg/batch.
Analytical Validation
| Attribute | Specification | Method |
|---|---|---|
| Purity | ≥95% | HPLC |
| Residual solvents | ≤0.1% | GC |
| Oxalate content | 1.6–1.8% | Titration |
| Condition | Degradation |
|---|---|
| 40°C/75% RH (6 months) | <2% |
Q & A
Q. What are the recommended synthetic routes for 1-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine oxalate, and how can reaction conditions be optimized?
The synthesis of this compound involves multi-step reactions, including oxadiazole ring formation, alkylation, and oxalate salt preparation. Key steps include:
- Oxadiazole formation : Cyclization of acyl hydrazides with nitriles or amidoximes under acidic conditions (e.g., using POCl₃ or HCl) .
- Methylthio group introduction : Thiolation via nucleophilic substitution or thioetherification using methyl disulfide or methanethiol .
- Oxalate salt preparation : Neutralization with oxalic acid in polar solvents like ethanol or acetone.
Optimization : Use Design of Experiments (DoE) to evaluate factors such as temperature, solvent polarity, and catalyst loading. Statistical methods (e.g., response surface methodology) minimize trial-and-error approaches .
Q. What analytical techniques are critical for structural characterization of this compound?
- X-ray crystallography : Resolves molecular geometry, bond angles, and intermolecular interactions (e.g., hydrogen bonding in oxalate salts) .
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxyethyl and methylthio groups). Use DMSO-d₆ or CDCl₃ as solvents, noting peak splitting due to oxadiazole ring anisotropy .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns. Electrospray ionization (ESI) is preferred for polar derivatives .
Q. What safety protocols are essential for handling and disposal?
- Storage : Keep in amber glass bottles at 2–8°C under inert gas (N₂/Ar) to prevent oxidation of the methylthio group .
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.
- Waste disposal : Segregate organic waste and consult certified agencies for incineration or chemical neutralization to mitigate environmental toxicity .
Advanced Research Questions
Q. How can computational modeling enhance the design of synthesis pathways for this compound?
Integrate quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states. For example:
- Simulate oxadiazole cyclization energetics to identify optimal catalysts (e.g., Lewis acids like ZnCl₂) .
- Use molecular dynamics to assess solvent effects on oxalate salt crystallization .
- Combine with machine learning to prioritize experimental conditions, reducing development time by 30–50% .
Q. How should researchers address contradictory spectral data (e.g., NMR vs. XRD) for this compound?
- Cross-validation : Compare experimental NMR shifts with computational predictions (e.g., GIAO-DFT). Discrepancies may arise from dynamic effects (e.g., solvent interactions) .
- Variable-temperature NMR : Probe conformational flexibility in solution, which XRD may not capture .
- Crystallographic refinement : Check for disorder or partial occupancy in XRD data using software like SHELXL .
Q. What methodologies are effective for studying the compound’s stability under varying conditions?
- Forced degradation studies : Expose to heat (40–80°C), humidity (75% RH), and UV light. Monitor degradation via HPLC-MS to identify byproducts (e.g., oxidation of methylthio to sulfoxide) .
- Kinetic modeling : Use Arrhenius plots to predict shelf-life under storage conditions .
- Accelerated stability testing : Apply ICH Q1A guidelines for pharmaceutical analogs .
Q. How can reaction fundamentals inform reactor design for scaling up synthesis?
- Mixing efficiency : Use Computational Fluid Dynamics (CFD) to optimize stirred-tank reactors for exothermic steps (e.g., oxadiazole formation) .
- Heat transfer : Jacketed reactors with temperature-controlled loops prevent thermal degradation .
- Catalyst recovery : Implement membrane separation or centrifugation for heterogeneous catalysts .
Q. What strategies resolve low yields in the final oxalate salt formation?
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) versus protic solvents (MeOH, H₂O) to enhance oxalic acid solubility .
- pH control : Adjust to pH 4–5 during neutralization to avoid protonation of the amine group .
- Seeding : Introduce oxalate microcrystals to induce controlled crystallization .
Q. How can researchers design experiments to explore structure-activity relationships (SAR) for this compound?
- Analog synthesis : Modify the methoxyethyl or methylthio groups and assess bioactivity (e.g., enzyme inhibition assays) .
- QSAR modeling : Correlate electronic (HOMO/LUMO) and steric parameters (logP) with activity data .
- Crystallographic SAR : Compare XRD structures of analogs to identify critical binding motifs .
Q. What advanced techniques validate the compound’s purity and batch consistency?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
